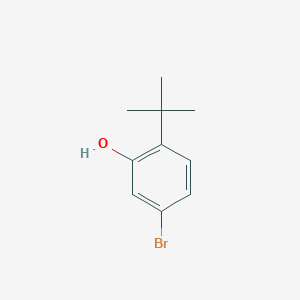

5-Bromo-2-tert-butylphenol

概要

説明

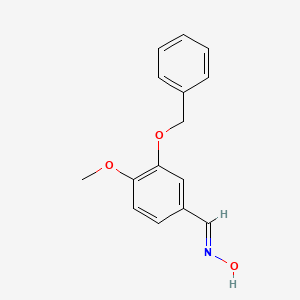

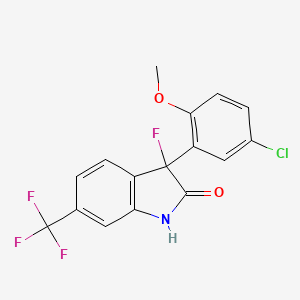

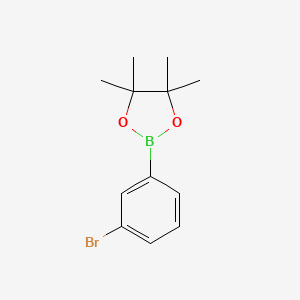

5-Bromo-2-tert-butylphenol is a brominated phenolic compound with a tert-butyl group attached to the benzene ring. It is a chemical intermediate that can be used in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties. The presence of the bromine atom and the tert-butyl group on the phenol structure can significantly influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of related brominated and tert-butyl substituted phenolic compounds has been reported in several studies. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides a versatile synthesis method for related compounds . Another study reports the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde, which is synthesized from 2-(tert-butyl)phenol and further brominated to achieve the desired product . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-Bromo-2-tert-butylphenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-tert-butylphenol has been investigated using various spectroscopic and computational methods. For example, the synthesis and characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole included FT-IR, NMR, and computational studies to determine the optimized molecular structure and vibrational frequencies . Similarly, the crystal structure of a Schiff base compound related to 5-Bromo-2-tert-butylphenol was determined by X-ray single-crystal diffraction, and the molecular geometry was compared with DFT calculations . These studies provide insights into the molecular structure and electronic properties of brominated and tert-butyl substituted phenolic compounds.

Chemical Reactions Analysis

The reactivity of brominated phenolic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For instance, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of a terminating comonomer demonstrates the reactivity of brominated phenols in polymer synthesis . Additionally, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol involves a cyclization reaction, showcasing the potential for brominated phenols to undergo ring-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and tert-butyl substituted phenolic compounds are influenced by their molecular structure. The presence of the bromine atom and the bulky tert-butyl group can affect properties such as solubility, boiling point, and melting point. The antimicrobial properties of related compounds have been studied, indicating that these molecules can have biological activity . Additionally, the electronic properties, such as HOMO-LUMO gap and hyperpolarizability, have been analyzed, suggesting potential applications in nonlinear optics (NLO) . These properties are crucial for the application of 5-Bromo-2-tert-butylphenol in various fields, including materials science and pharmaceuticals.

科学的研究の応用

Polymerization Applications

5-Bromo-2-tert-butylphenol has been utilized in the field of polymer science. Specifically, its derivatives, such as 4-bromo-2,6-di-tert-butylphenol, have been used in phase transfer catalyzed (PTC) polymerization. This process leads to the formation of polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with varying molecular weights depending on the molar ratios and polymerization conditions used (Wang & Percec, 1991).

Radical Chemistry and Reactivity

In the field of radical chemistry, derivatives of 5-Bromo-2-tert-butylphenol, such as 4-bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone, have been studied for their reactivity with other phenolic compounds. This research is crucial for understanding the formation of radical species and their reaction rates, which are independent of the solvent nature (Prokof’ev, Solodovnikov, Volod’kin & Ershov, 1971).

Solid-Phase Transformations

Studies have explored the solid-phase transformations of 2,4-di-tert-butylphenol and its derivatives, including 6-bromo- and 6-hydroxymetyl-substituted compounds. These transformations are significant for understanding the reactivity of these compounds in various media and their potential applications in solid-phase processes (Vol’eva, Belostotskaya, Karmilov, Komissaroya & Ershov, 1996).

Electrochemical Reactivity

Research has been conducted on the electrochemical reactivity of bulky phenols, including derivatives of 5-Bromo-2-tert-butylphenol. These studies evaluate their reactivities with superoxide anion radical (O2 -), using methods like cyclic voltammetry and square wave voltametry. Understanding the radical quenching properties of these compounds is important for their potential applications in antioxidant and electrochemical fields (Zabik, Anwar, Ziu & Martic-Milne, 2019).

Synthesis of Derivatives

Research on the synthesis of derivatives of 5-Bromo-2-tert-butylphenol has been explored. For instance, studies on synthesizing 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 2-(tert-butyl)phenol have been conducted, providing insight into optimal conditions and methodologies for such synthesis processes (Longchao, 2013).

特性

IUPAC Name |

5-bromo-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVASYFONLONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438236 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-tert-butylphenol | |

CAS RN |

30715-50-5 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)